molecular formula C21H23ClFN3O2 B1201915 Hydroxyethylflurazepam CAS No. 67263-28-9

Hydroxyethylflurazepam

Cat. No. B1201915
CAS RN: 67263-28-9
M. Wt: 403.9 g/mol
InChI Key: IRYBKIZHCXMFFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Hydroxyethylflurazepam is a 1,4-benzodiazepinone, a member of monofluorobenzenes, an organochlorine compound and a tertiary amino compound. It has a role as a human urinary metabolite, a human xenobiotic metabolite and a sedative. It derives from a flurazepam.

Scientific Research Applications

Quantitation in Pharmacokinetic Studies Hydroxyethylflurazepam, a metabolite of flurazepam, can be quantified simultaneously with flurazepam and other metabolites using gas chromatography with electron capture detection. This method is sensitive and reproducible, making it suitable for clinical and experimental pharmacokinetic studies (Burstein et al., 1988).

Brain Uptake and Receptor Binding Characteristics In a study examining the kinetics, brain uptake, and receptor binding characteristics of flurazepam and its metabolites, it was found that this compound, along with other metabolites, contributes to the overall clinical activity of flurazepam. This study provided insights into the distribution and binding affinities of this compound in the brain, which are important for understanding its pharmacodynamic effects (Miller et al., 1988).

Urinary Analysis for Clinical Toxicology this compound is included in a comprehensive benzodiazepine confirmation scheme for urinalysis. This method is useful for clinical toxicology laboratories in North America, providing a way to detect and quantify this compound and other benzodiazepine compounds in urine (Dickson et al., 1992).

Behavioral Studies in Animal Models A study involving monkeys assessed the effects of flurazepam and its metabolites, including this compound, on a delayed differentiation task. This research contributed to understanding the impact of this compound on behavior and performance, especially in relation to its hypnotic effects and impairment of performance observed in humans after acute ingestion of flurazepam (Bradley & Nicholson, 2004).

properties

CAS RN

67263-28-9

Molecular Formula

C21H23ClFN3O2

Molecular Weight

403.9 g/mol

IUPAC Name

7-chloro-1-[2-[ethyl(2-hydroxyethyl)amino]ethyl]-5-(2-fluorophenyl)-3H-1,4-benzodiazepin-2-one

InChI

InChI=1S/C21H23ClFN3O2/c1-2-25(11-12-27)9-10-26-19-8-7-15(22)13-17(19)21(24-14-20(26)28)16-5-3-4-6-18(16)23/h3-8,13,27H,2,9-12,14H2,1H3

InChI Key

IRYBKIZHCXMFFO-UHFFFAOYSA-N

SMILES

CCN(CCN1C(=O)CN=C(C2=C1C=CC(=C2)Cl)C3=CC=CC=C3F)CCO

Canonical SMILES

CCN(CCN1C(=O)CN=C(C2=C1C=CC(=C2)Cl)C3=CC=CC=C3F)CCO

Other CAS RN

67263-28-9

synonyms

hydroxyethylflurazepam

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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